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Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

Cat. No.: B1330004 Get Quote

IUPAC Name: 2,6-dichloropyridin-3-ol

This technical guide provides a comprehensive overview of 2,6-Dichloropyridin-3-ol, a
halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug

development. This document details its chemical properties, plausible synthetic approaches,

and potential applications, with a focus on data presentation and experimental context.

Physicochemical and Spectroscopic Data
While extensive experimental data for 2,6-Dichloropyridin-3-ol is not widely published, its

properties can be estimated based on data for structurally similar compounds, such as 2,6-

dichloropyridine. The following table summarizes key physicochemical and spectroscopic

information.
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Property Value Source

Molecular Formula C₅H₃Cl₂NO ---

Molecular Weight 163.99 g/mol ---

Appearance White solid (predicted) [1]

Melting Point
86–89 °C (for 2,6-

dichloropyridine)
[1]

Boiling Point
211–212 °C (for 2,6-

dichloropyridine)
[1]

¹H NMR (ppm)
Aromatic protons expected in

the 6.0 - 9.5 ppm range.
[2]

¹³C NMR (ppm)
Aromatic carbons expected in

the 120 - 160 ppm range.
[2]

IR Spectroscopy (cm⁻¹)

Characteristic peaks for C-Cl,

C=C, C-N, and O-H bonds are

expected.

[3]

Mass Spectrometry

Molecular ion peak with a

characteristic isotopic pattern

for two chlorine atoms.

[4]

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2,6-Dichloropyridin-3-ol is not

readily available in the public domain. However, a plausible synthetic route can be inferred from

established methods for the synthesis of related substituted pyridines. A potential pathway

involves the direct chlorination of a pyridine precursor followed by hydroxylation.

Generalized Synthetic Workflow
A common strategy for introducing chloro-substituents to a pyridine ring is through direct

chlorination at high temperatures or through a diazotization reaction of an aminopyridine

precursor followed by a Sandmeyer-type reaction. Subsequent hydroxylation can be achieved

through nucleophilic aromatic substitution.
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Caption: Generalized workflow for the synthesis of 2,6-Dichloropyridin-3-ol.

Experimental Protocol: Synthesis of a 2,6-
Dichloropyridine Derivative (for reference)
The following protocol for the synthesis of 2,6-dichloropyridine from 2-chloropyridine illustrates

a relevant chlorination procedure.[5][6]

Materials:

2-chloropyridine

Chlorine gas

High-pressure reactor

Procedure:

Charge a high-pressure reactor with 2-chloropyridine.
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Seal the reactor and heat to a temperature between 160-190°C.

Introduce chlorine gas at a controlled rate while monitoring the pressure.

Allow the reaction to proceed for several hours.

After completion, cool the reactor and safely vent excess chlorine.

Neutralize the crude reaction mixture with a base (e.g., sodium bicarbonate).

Extract the product with an organic solvent (e.g., dichloromethane).

Dry the organic layer, remove the solvent under reduced pressure, and purify the product by

fractional distillation or column chromatography.

Reactivity and Potential Signaling Pathway
Interactions
The reactivity of the 2,6-dichloropyridine scaffold is well-documented, particularly its

susceptibility to nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions.[7][8][9][10]

The electron-withdrawing nature of the pyridine nitrogen activates these positions for attack by

nucleophiles. The presence of a hydroxyl group at the 3-position is expected to further

influence the electronic properties of the ring, potentially modulating its reactivity and biological

interactions.

While no specific signaling pathways involving 2,6-Dichloropyridin-3-ol have been elucidated,

the pyridine scaffold is a common motif in many biologically active molecules that interact with

various cellular targets, including kinases.[11][12][13][14]
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Caption: Hypothetical interaction of 2,6-Dichloropyridin-3-ol with a kinase signaling pathway.

Applications in Drug Development
Pyridine and its derivatives are integral scaffolds in medicinal chemistry, found in numerous

FDA-approved drugs.[13][14] Dichloropyridine derivatives, in particular, serve as key

intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2,6-

dichloropyridine is a precursor to the antibiotic enoxacin and the antifungal liranaftate.[1]

The unique substitution pattern of 2,6-Dichloropyridin-3-ol, featuring both chloro and hydroxyl

groups, presents opportunities for further functionalization to generate libraries of novel

compounds for biological screening. The development of structure-activity relationships (SAR)

for such derivatives could lead to the identification of potent and selective modulators of

various biological targets.[11][12][15][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1330004?utm_src=pdf-body-img
https://www.benchchem.com/product/b1330004?utm_src=pdf-body
https://www.dovepress.com/the-expanding-role-of-pyridine-and-dihydropyridine-scaffolds-in-drug-d-peer-reviewed-fulltext-article-DDDT
https://pubmed.ncbi.nlm.nih.gov/34675489/
https://en.wikipedia.org/wiki/2,6-Dichloropyridine
https://www.benchchem.com/product/b1330004?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3629380/
https://www.researchgate.net/publication/38067284_Structure-activity_relationships_of_6-26-dichlorophenyl-8-methyl-2-phenylaminopyrido23-dpyrimidin-7-_ones_Toward_selective_Abl_inhibitors
https://pubmed.ncbi.nlm.nih.gov/38762999/
https://www.mdpi.com/1420-3049/20/5/8634
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Limitations
2,6-Dichloropyridin-3-ol is a halogenated pyridine with potential as a building block in the

synthesis of novel chemical entities for drug discovery and development. While its IUPAC name

is established, detailed experimental data, including specific synthesis protocols and

comprehensive characterization, are not widely available in peer-reviewed literature. The

information presented in this guide is based on data from structurally related compounds and

established principles of heterocyclic chemistry. Further research is required to fully elucidate

the properties, reactivity, and biological activity of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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